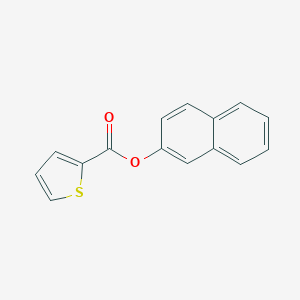

naphthalen-2-yl thiophene-2-carboxylate

Descripción general

Descripción

Naphthalen-2-yl thiophene-2-carboxylate (CAS No. 38281-71-9) is an ester derivative combining a naphthalene moiety (naphthalen-2-yl) with a thiophene carboxylate group. Its molecular formula is C₁₅H₁₀O₂S, with a molecular weight of 254.304 g/mol . Structurally, it features an ester linkage between the 2-position of thiophene and the 2-position of naphthalene. This compound is of interest in organic synthesis and medicinal chemistry due to its aromatic systems, which may confer stability and diverse reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Naphthalen-2-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Electrophilic reagents such as halogens or nitro compounds; reactions are often conducted in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydronaphthalene derivatives.

Substitution: Halogenated or nitro-substituted this compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

Naphthalen-2-yl thiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions, including:

- Oxidation : The thiophene ring can be oxidized to yield sulfoxides or sulfones.

- Reduction : The carboxylic acid group can be reduced to form alcohols or aldehydes.

- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, which are essential for synthesizing derivatives with modified properties.

Biological Applications

Interaction with Biological Macromolecules

Due to its unique structural features, this compound is a candidate for studying interactions with biological macromolecules. It has been investigated for potential pharmacological properties, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective toxicity against cancer cells.

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Material Science

Organic Electronics

this compound is integral to the fabrication of organic semiconductors. Its applications include:

- Organic Field-Effect Transistors (OFETs) : The compound's electronic properties facilitate charge transport, enhancing device performance.

- Organic Light Emitting Diodes (OLEDs) : Its structural characteristics contribute to improved efficiency in light emission.

Case Study 1: Anticancer Activity

A study published in MDPI explored the synthesis of derivatives from this compound and evaluated their biological activities. The derivatives showed promising results in inhibiting cancer cell proliferation, indicating the potential for developing new cancer therapies.

Case Study 2: Detection of Hydrogen Sulfide

In another research effort, this compound was synthesized as a probe for detecting hydrogen sulfide (H₂S). The study demonstrated that the compound effectively interacted with H₂S, showcasing its utility in environmental monitoring and biological systems .

Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Versatile in oxidation and reduction reactions |

| Biological Research | Anticancer and antimicrobial activities | Selective toxicity against cancer cells |

| Material Science | Organic semiconductors and OLEDs | Enhanced charge transport properties |

| Environmental Monitoring | Detection of hydrogen sulfide | Effective interaction with H₂S |

Mecanismo De Acción

The mechanism of action of naphthalen-2-yl thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.

Comparación Con Compuestos Similares

Structural Analogues and Derivatives

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16)

- Structure : These compounds contain a cyclohexene ring substituted with naphthalen-2-yl, aryl, and ester groups. Key functional groups include ketone (C=O) and olefin (C=C) moieties .

- Synthesis : Prepared via condensation of ethyl acetoacetate with (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones under reflux with sodium ethoxide .

- Spectroscopic Data : FT-IR spectra show strong carbonyl absorptions at 1738 cm⁻¹ (ester) and 1659 cm⁻¹ (ketone) .

- Comparison: Unlike naphthalen-2-yl thiophene-2-carboxylate, these compounds lack a thiophene ring but include a cyclohexene core.

(2E)-Ethyl-2-(2-(2,4-Dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates (Compounds 17–24)

- Structure : Derived from compounds 9–16 via reaction with 2,4-dinitrophenylhydrazine, introducing a hydrazone group .

- Comparison : The hydrazone group introduces π-conjugation and electron-withdrawing nitro groups, which may reduce antimicrobial efficacy compared to simpler esters like this compound.

Pyridine and Furopyridine Derivatives (e.g., Compound 14)

- Structure: Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (C₂₁H₁₆N₂O₄S) includes fused pyridine and furan rings .

- Bioactivity : Exhibits potent CDK2 inhibition (IC₅₀ = 0.93 µM), comparable to roscovitine (IC₅₀ = 0.394 µM) .

- Comparison : The fused heterocyclic system enhances interactions with enzyme active sites, a feature absent in this compound.

Physicochemical and Functional Properties

Actividad Biológica

Naphthalen-2-yl thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article explores its biological activity, synthesizing findings from various studies, including pharmacological evaluations and case studies.

Chemical Structure and Synthesis

This compound is characterized by a naphthalene ring linked to a thiophene carboxylate group. Its synthesis typically involves nucleophilic aromatic substitution reactions, which can yield high purity and yield under microwave-assisted conditions. For example, a study reported the synthesis of related compounds using cesium carbonate in dimethylformamide (DMF), achieving yields of up to 94% .

Biological Activity Overview

The biological activities of this compound and its derivatives have been investigated for various applications:

1. Anticancer Properties

- Several studies have identified substituted thiophene derivatives, including this compound, as potential anti-cancer agents. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway. This pathway is crucial in many cancers, including ovarian and breast cancer .

2. Neuroprotective Effects

- Research has shown that derivatives of this compound can enhance nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell lines. For instance, a compound related to this compound demonstrated a dose-dependent increase in neurite-bearing cells when co-treated with NGF, indicating potential neuroprotective effects .

3. Detection of Hydrogen Sulfide

- This compound has also been utilized as a probe for detecting hydrogen sulfide (H₂S). In experiments, the compound was synthesized specifically for this purpose, showing reactivity with H₂S and indicating its utility in biochemical assays .

Pharmacological Evaluations

A variety of pharmacological evaluations have been conducted to assess the biological activity of this compound:

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Case Study on Cancer Cells : A derivative was tested on ovarian cancer cell lines, demonstrating significant apoptosis induction through the modulation of the Akt pathway. The study emphasized the importance of structural modifications on enhancing therapeutic efficacy .

- Neurite Outgrowth Enhancement : In a study involving NS-1 neuronal cells, co-treatment with NGF and a specific derivative led to a marked increase in neurite outgrowth compared to controls. This finding supports the compound's potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for naphthalen-2-yl thiophene-2-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of naphthalen-2-yl esters typically involves esterification between thiophene-2-carboxylic acid and naphthalen-2-ol. A common approach is using coupling agents like thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with the alcohol. For example, thiophene-2-carboxylic acid can be converted to its acyl chloride intermediate, which reacts with naphthalen-2-ol under anhydrous conditions . Optimization includes controlling stoichiometry (1:1 molar ratio), temperature (reflux in dry dichloromethane or toluene), and catalysis (e.g., DMAP). Yield improvements may involve microwave-assisted synthesis or solvent-free conditions.

Q. What spectroscopic and crystallographic methods are employed for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm ester linkage via carbonyl (C=O) resonance at ~165–170 ppm (¹³C) and aromatic proton integration matching naphthalene/thiophene moieties.

- IR : Validate ester C=O stretch at ~1700–1750 cm⁻¹ and absence of carboxylic acid O-H (~2500–3300 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines the structure. Key parameters include R-factor (<5%), bond length/angle accuracy, and hydrogen bonding analysis. Pre-screening via powder XRD ensures phase purity.

Q. What safety precautions are critical when handling thiophene-2-carboxylic acid derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., SOCl₂) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and optoelectronic behavior. For example, chalcone derivatives with naphthalene-thiophene backbones show π→π* transitions at ~300–400 nm, correlating with experimental UV-Vis data . Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry, while solvent models (PCM) account for dielectric effects. Applications include designing organic semiconductors or nonlinear optical (NLO) materials.

Q. What role do copper-thiophene carboxylate complexes play in catalytic applications?

- Methodological Answer : Copper(I)-thiophene-2-carboxylate (CuTC) facilitates Ullmann coupling reactions between aryl halides and nucleophiles (e.g., amines, thiols). The thiophene carboxylate ligand enhances Cu(I) solubility and stabilizes intermediates. Example protocol: Mix aryl bromide (1 eq), amine (1.2 eq), CuTC (10 mol%), and K₃PO₄ (2 eq) in DMSO at 100°C for 12–24 hours . Monitor via TLC/GC-MS. Applications include synthesizing biaryl pharmacophores or conjugated polymers.

Q. How can researchers resolve contradictions in spectroscopic data from different synthesis batches?

- Methodological Answer :

- Iterative Analysis : Replicate reactions under identical conditions (temperature, solvent purity) to isolate variables.

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or confirm substituent positions.

- Crystallographic Validation : Compare experimental SXRD data with computational predictions to verify structural assignments .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to batch data for outlier detection .

Q. What are the environmental implications of microbial degradation pathways for thiophene-2-carboxylate derivatives?

- Methodological Answer : Vibrio sp. and Rhodococcus sp. metabolize thiophene-2-carboxylate via aerobic pathways, producing sulfite and CO₂. Key steps include:

- Initial Hydroxylation : Cytochrome P450 enzymes oxidize the thiophene ring.

- Desulfurization : Cleavage of C-S bonds generates sulfite, detectable via ion chromatography .

- Ecotoxicology : Assess degradation intermediates (e.g., sulfonates) using LC-MS/MS and Daphnia magna bioassays. Mitigation strategies include engineered bioreactors with optimized microbial consortia.

Propiedades

IUPAC Name |

naphthalen-2-yl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNMIWFFBATZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.